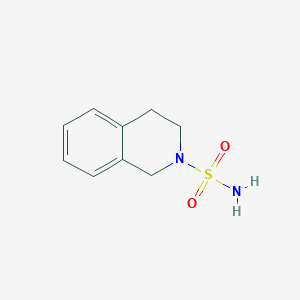

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is a compound that belongs to the class of organic compounds known as tetrahydroisoquinolines . It is a useful precursor of a variety of modified sulfonamide molecules .

Synthesis Analysis

The synthesis of this compound and its analogs has garnered a lot of attention in the scientific community . The commonly used synthetic strategies for constructing the core scaffold have been discussed in various studies .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. The compound exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 133.19, a refractive index of 1.568 (lit.), a boiling point of 232-233 °C (lit.), a melting point of -30 °C (lit.), and a density of 1.064 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Biological Evaluation

A study by Manolov et al. (2021) demonstrated an eco-friendly method for synthesizing 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives. These compounds exhibited significant in vitro inhibition of albumin denaturation, antioxidant, antitryptic, and antibacterial activity. The study also established their lipophilicity using reversed-phase thin-layer chromatography and in silico calculations (Manolov et al., 2021).

Structural Study of Derivatives

Bougheloum et al. (2013) conducted a structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide. The research focused on acylation of sulfamides derivatives in various solvents using solid catalysts. They provided a detailed analysis of molecular and crystal structures, discussing the role of intra- and intermolecular weak interactions (Bougheloum et al., 2013).

Phenylethanolamine N-Methyltransferase Inhibition

Research by Blank et al. (1980) explored 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, related to 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. They assessed the impact of various substituents on sulfonanilides’ inhibitory activity (Blank et al., 1980).

Binding Studies

Grunewald et al. (2006) compared the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of PNMT. They synthesized and evaluated a series of compounds for their PNMT inhibitory potency and affinity for the alpha2-adrenoceptor, contributing insights into the interaction mechanisms within the hPNMT active site (Grunewald et al., 2006).

High-Performance Liquid Chromatography Analysis

A study by Inoue et al. (2008) developed a highly sensitive method for the simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines in rat brain using high-performance liquid chromatography. This research is significant for understanding the distribution and concentration of such compounds in biological systems (Inoue et al., 2008).

Anticancer Agents

Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. They explored modifications on the phenyl ring of the tetrahydroisoquinoline moiety to identify novel and safer anticancer drugs, demonstrating the versatility of these compounds in pharmaceutical research (Redda et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is the Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the synthesis of neurotransmitters and modulation of physiological responses such as stress response, cognition, and mood .

Mode of Action

It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

Thiqs have been shown to interact with various biochemical pathways related to infective pathogens and neurodegenerative disorders .

Pharmacokinetics

It is known that the plasma exposure level of similar compounds can be low due to insufficient solubility, which affects absorption .

Result of Action

Thiqs have been shown to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the solubility of similar compounds can affect their absorption and thus their bioavailability .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide is involved in biochemical reactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with oligonucleotides, forming zwitter-ionic oligonucleotide derivatives . These derivatives have been suggested as potential antisense therapeutic agents .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to affect the thermal stability of the duplexes of oligodeoxynucleotides with complementary DNA and RNA .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It has been found to bind with oligonucleotides, forming stable zwitter-ionic oligonucleotide derivatives . These derivatives can potentially affect gene expression, suggesting a role in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. It has been found to be stable under the conditions of standard oligonucleotide synthesis

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that it has an antidepressant-like effect in animal models of depression

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized via the Pictet-Spengler reaction between biogenic amines and electrophilic carbonyl compounds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It is soluble in water at 20°C , suggesting that it could be transported and distributed via aqueous channels within cells and tissues

properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERPSPPBSSELBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15211-62-8 |

Source

|

| Record name | 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2802422.png)

![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)

![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)

![5-(7-Fluoroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2802428.png)

![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)

![N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2802435.png)

![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)

![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)